

The Impact of GAL-021 Sulfate on Carotid Body Function: A Technical Overview

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Compound of Interest

Compound Name: GAL-021 sulfate

Cat. No.: B8455544

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Executive Summary

GAL-021 sulfate is a novel respiratory stimulant that acts as a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channels. Its primary site of action is the carotid body, a key peripheral chemoreceptor responsible for sensing changes in arterial oxygen levels. By inhibiting BKCa channels in the glomus cells of the carotid body, GAL-021 mimics the cellular response to hypoxia, leading to an increase in respiratory drive. This technical guide provides an in-depth analysis of the mechanism of action of **GAL-021 sulfate**, its quantified effects on respiratory parameters, and detailed experimental protocols for its investigation.

Introduction

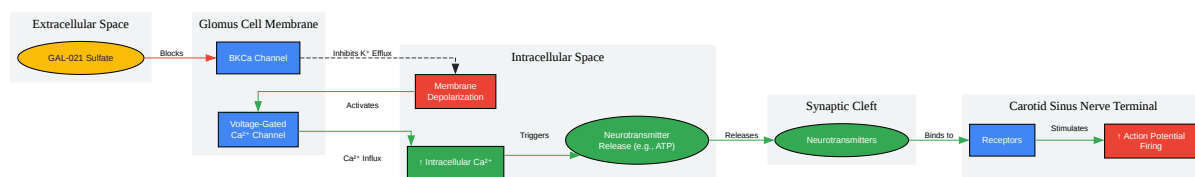
Opioid-induced respiratory depression (OIRD) is a life-threatening side effect of opioid analgesics, a mainstay in pain management.[1][2] The development of respiratory stimulants that can counteract OIRD without diminishing analgesia is a critical unmet medical need. **GAL-021 sulfate** has emerged as a promising therapeutic candidate, demonstrating efficacy in both preclinical and clinical settings.[1][3][4][5] This document serves as a comprehensive resource for understanding the pharmacological effects of **GAL-021 sulfate** on the carotid body.

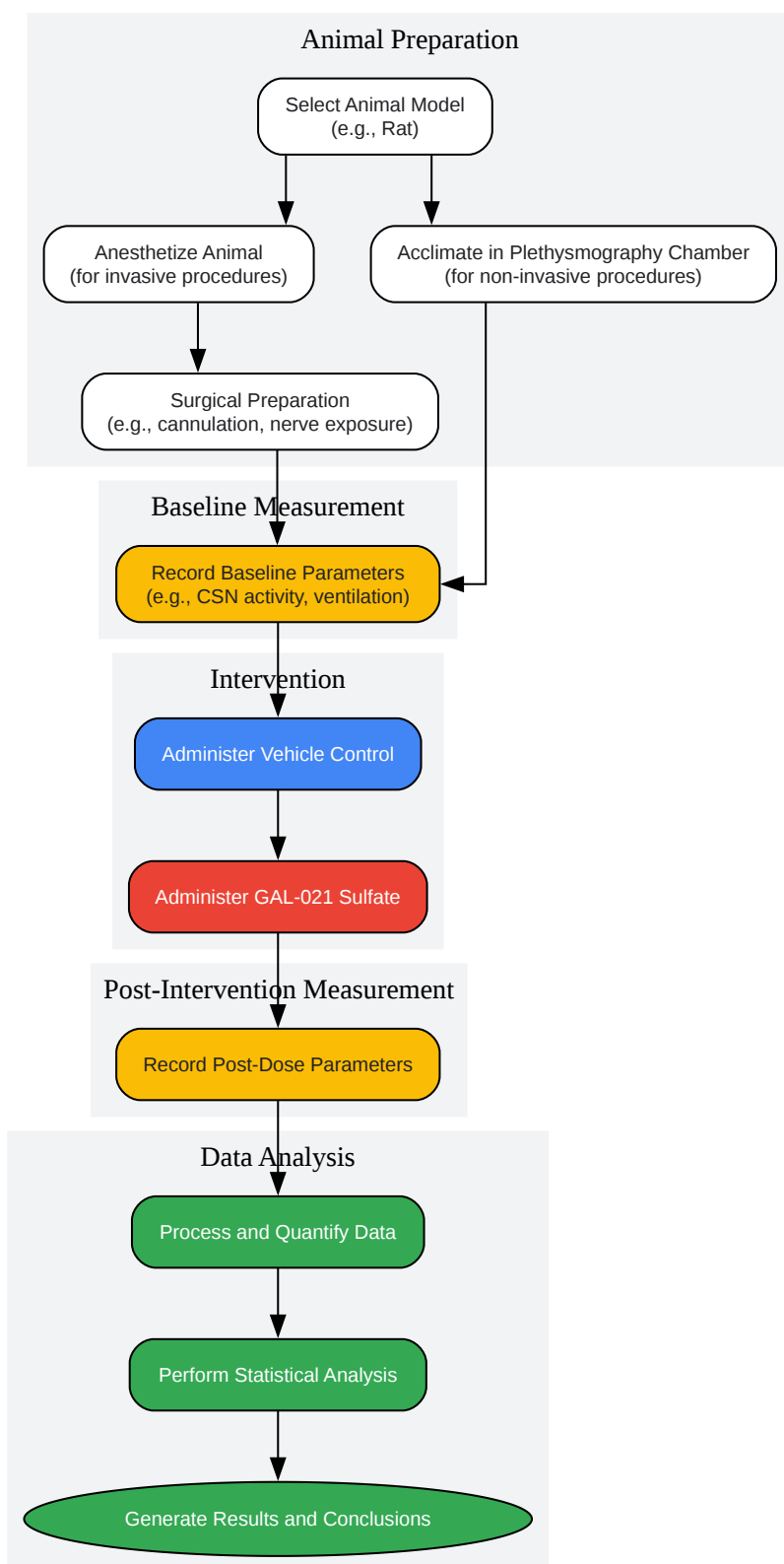
Mechanism of Action: Targeting the Carotid Body

The carotid bodies are small, highly vascularized sensory organs located at the bifurcation of the carotid arteries that play a crucial role in the chemical control of breathing.[2] Glomus cells within the carotid body are the primary chemosensors. Under normal oxygen conditions, the opening of potassium channels, including BKCa channels, maintains a hyperpolarized state in these cells.

GAL-021 sulfate exerts its respiratory stimulant effect by selectively blocking the BKCa channels in the carotid body glomus cells.[2][6] This blockade leads to a reduction in potassium efflux, causing membrane depolarization. The depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium and the release of neurotransmitters. These neurotransmitters then excite the afferent nerve endings of the carotid sinus nerve, which transmits a signal to the brainstem respiratory centers to increase ventilation.[7] This mechanism effectively "hijacks" the natural chemosensing pathway to stimulate breathing.[2]

Signaling Pathway of GAL-021 Sulfate in Carotid Body Glomus Cells





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